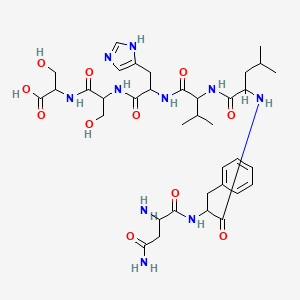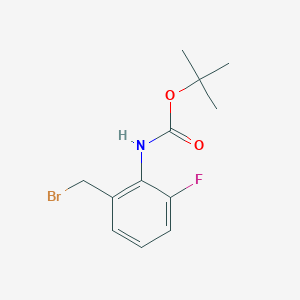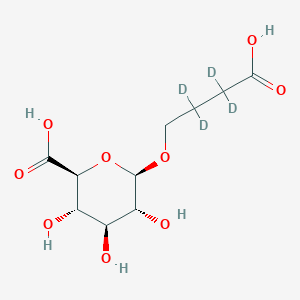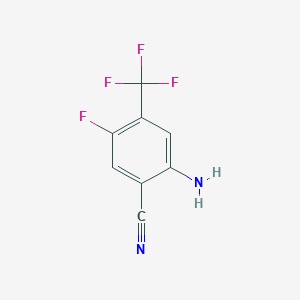
2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H4F4N2 It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4-amino-2-trifluoromethyl benzonitrile.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines and other reduced products.
Scientific Research Applications
2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and fluoro groups contribute to the compound’s binding affinity and specificity towards its targets, leading to the modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-Cyano-3-(trifluoromethyl)aniline
Uniqueness
2-Amino-5-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and fluoro groups on the aromatic ring enhances its versatility in various chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-1-4(3-13)7(14)2-5(6)8(10,11)12/h1-2H,14H2 |
InChI Key |
DRUWYJLEMARZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
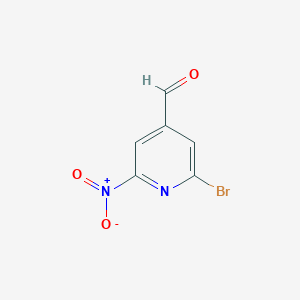
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
